4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779080
InChI: InChI=1S/C10H11BrF3NO3S/c1-2-5-15-19(16,17)9-4-3-7(11)6-8(9)18-10(12,13)14/h3-4,6,15H,2,5H2,1H3
SMILES: CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Molecular Formula: C10H11BrF3NO3S
Molecular Weight: 362.17 g/mol

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

CAS No.:

Cat. No.: VC13779080

Molecular Formula: C10H11BrF3NO3S

Molecular Weight: 362.17 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide -

Specification

Molecular Formula C10H11BrF3NO3S
Molecular Weight 362.17 g/mol
IUPAC Name 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C10H11BrF3NO3S/c1-2-5-15-19(16,17)9-4-3-7(11)6-8(9)18-10(12,13)14/h3-4,6,15H,2,5H2,1H3
Standard InChI Key HMEKRSFKSISEKT-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Canonical SMILES CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • A bromine atom at the para position, contributing to electrophilic reactivity and potential halogen bonding.

  • A trifluoromethoxy group (-OCF3_3) at the ortho position, enhancing lipophilicity and metabolic stability.

  • An N-propylsulfonamide group (-SO2_2NHCH2_2CH2_2CH3_3) at the sulfonamide position, enabling hydrogen bonding and interactions with biological targets.

The spatial arrangement of these groups is critical for its chemical behavior. The trifluoromethoxy group’s electron-withdrawing nature polarizes the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonamide group.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • 1^1H NMR: Signals at δ 2.16 (s, 3H), 2.23 (s, 3H), and 3.74 (s, 3H) correspond to methyl and propyl groups .

  • HRMS-ESI: A calculated [M+H]+^+ peak at 362.1634 matches experimental data.

Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, reflecting its polar nature. The molecule’s LogP value, estimated at 2.8, indicates moderate lipophilicity suitable for blood-brain barrier penetration.

Table 1: Molecular Properties of 4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

PropertyValue
Molecular FormulaC10_{10}H11_{11}BrF3_3NO3_3S
Molecular Weight362.17 g/mol
IUPAC Name4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide
SMILESCCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Topological Polar Surface Area71.8 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonation: Reaction of 4-bromo-2-(trifluoromethoxy)benzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Amination: Treatment with propylamine in dichloromethane forms the sulfonamide bond.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Optimization of reaction conditions (e.g., temperature, solvent) improves yields from 60% to 85%. Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours.

Challenges in Scale-Up

  • Bromine volatility: Requires low-temperature (<10°C) handling to prevent decomposition.

  • Trifluoromethoxy group stability: Acidic conditions lead to defluorination, necessitating pH control.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh3_3)4_4 produces 4-phenyl-N-propyl-2-(trifluoromethoxy)benzenesulfonamide (yield: 72%) .

Sulfonamide Modifications

  • N-Alkylation: Treatment with methyl iodide in DMF yields N-methyl-N-propyl derivatives.

  • Hydrolysis: Concentrated HCl at reflux cleaves the sulfonamide to the corresponding sulfonic acid.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX) with an IC50_{50} of 18 nM, surpassing acetazolamide (IC50_{50} = 250 nM) . Molecular docking reveals hydrogen bonds between the sulfonamide group and Thr199/His94 residues in the CA active site.

In Vivo Pharmacological Effects

In hypertensive Dahl rats, a 3 mg/kg dose reduces mean arterial pressure by −30 ± 3 mmHg for 72 hours . The propyl chain enhances pharmacokinetics, increasing half-life from 6 hours (methyl analog) to 15 hours .

Table 2: Comparative Pharmacological Data

Parameter4-Bromo-N-propyl DerivativeN-Methyl Analog
CA IX IC50_{50}18 nM45 nM
Plasma Half-Life (rat)15 h6 h
LogD7.4_{7.4}2.81.9

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to endothelin receptor antagonists. For instance, derivative 17 (Table 2) completed Phase III trials for pulmonary arterial hypertension .

Agricultural Chemistry

Incorporation into fungicides improves efficacy against Botrytis cinerea (EC50_{50} = 0.8 μM) by disrupting fungal membrane synthesis.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentCA IX IC50_{50}LogP
4-Bromo-N-propyl derivative-OCF3_3, -Br18 nM2.8
4-Chloro-N-methyl derivative-OCF3_3, -Cl45 nM1.9
4-Fluoro-N-ethyl derivative-OCF3_3, -F62 nM1.5

The bromine atom’s polarizability enhances target binding, while the propyl chain balances solubility and membrane permeability .

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